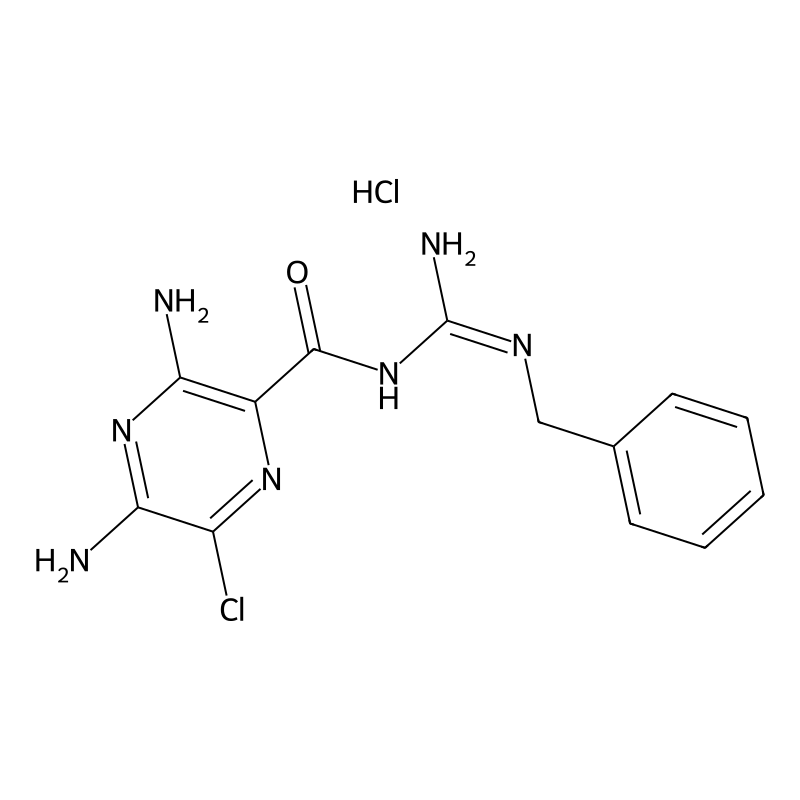

Benzamil hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Sodium Channel Blocker:

Benzamil hydrochloride is known to act as a sodium channel blocker. Sodium channels are proteins in cell membranes that control the flow of sodium ions. They play a crucial role in nerve impulse transmission and muscle contraction. Studies have shown that benzamil hydrochloride can inhibit specific types of sodium channels, potentially impacting processes related to excitability in neurons and muscles [1].

Here, researchers used benzamil hydrochloride to investigate its effect on voltage-gated sodium channels in sensory neurons [1].

[1] Onoue, H., Yamamoto, D., & Misawa, H. (1990). Effects of benzamil on voltage-gated sodium channels of rat dorsal root ganglion neurons. Neuroscience letters, 119(2), 229-232. ()

Inhibition of Epithelial Sodium Channels:

Benzamil hydrochloride can also inhibit epithelial sodium channels. These channels are found in epithelial tissues and play a role in sodium reabsorption. Some research suggests that benzamil hydrochloride may be useful in studying the function of epithelial sodium channels and their potential role in conditions like hypertension [2].

In this study, the researchers used benzamil hydrochloride to investigate its effect on amiloride-sensitive sodium channels in the frog skin [2].

[2] Lindemann, B., & Van Driessche, W. (1977). Characteristics of a new type of sodium channel in frog skin. The Journal of general physiology, 70(1), 1-19. ()

Benzamil hydrochloride, also known as benzyl amiloride, is a potent analog of amiloride, primarily recognized for its role as a blocker of the epithelial sodium channel (ENaC) and a sodium-calcium exchanger. Its chemical formula is C₁₃H₁₅Cl₂N₇O, and it is marketed in its hydrochloride salt form. The compound features a benzyl group attached to the nitrogen of the guanidinium group, enhancing its activity significantly compared to amiloride itself .

Benzamil hydrochloride functions by blocking the transport of sodium ions (Na+) across cell membranes. The guanidinium group interacts with the pore of ENaC and NCX channels, hindering the passage of sodium ions [, ]. This ability to regulate sodium movement makes it a valuable tool for studying ion channel physiology and potential therapeutic applications.

For example, in the context of cystic fibrosis, researchers investigated benzamil hydrochloride's ability to improve chloride secretion in airway epithelial cells. While initial studies showed promise, further clinical trials yielded disappointing results [].

Benzamil hydrochloride is for research use only and not intended for human consumption. Safety data sheets (SDS) from chemical suppliers typically list potential hazards, including:

- Hydrolysis: Under acidic or basic conditions, benzamil can hydrolyze to yield amines and carboxylic acids.

- Nucleophilic Substitution: The benzyl group can be replaced by nucleophiles in reactions involving strong bases.

- Complexation: Benzamil can form complexes with metal ions, which may affect its biological activity and solubility.

Benzamil hydrochloride exhibits significant biological activities:

- ENaC Inhibition: It effectively blocks the epithelial sodium channel, leading to decreased sodium reabsorption in renal tubules. This mechanism promotes diuresis without causing potassium depletion, making it a potassium-sparing diuretic .

- Transient Receptor Potential Polycystin-L Inhibition: Benzamil inhibits the transient receptor potential polycystin-L channel (IC50 = 1.1 μM), contributing to its potential therapeutic applications in conditions like cystic fibrosis .

- Cardiovascular Effects: Its sodium-blocking properties may also have implications in cardiovascular health by modulating fluid balance and blood pressure .

The synthesis of benzamil hydrochloride typically involves the following steps:

- Formation of the Guanidine Derivative: Starting with an appropriate guanidine precursor, a benzyl group is introduced via nucleophilic substitution.

- Salt Formation: The resulting base is then treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

- Purification: The product is purified through recrystallization or chromatography techniques to ensure high purity for research or therapeutic use.

Benzamil hydrochloride has several applications, particularly in biomedical research:

- Ion Channel Research: It is widely used as a tool compound for studying ion channels due to its selective inhibition properties .

- Potential Therapeutic Uses: Investigated for conditions such as cystic fibrosis and hypertension due to its diuretic effects and ability to modulate sodium transport .

- Pharmacological Studies: Used in various studies to understand sodium transport mechanisms and their implications in disease states.

Research indicates that benzamil hydrochloride interacts with various biological systems:

- Ion Channel Interactions: It has been shown to affect multiple ion channels beyond ENaC, including transient receptor potential channels, influencing cellular signaling pathways .

- Drug Interaction Potential: As a sodium channel blocker, it may interact with other medications affecting electrolyte balance or renal function.

Benzamil hydrochloride shares structural and functional similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound | Structure Similarity | Primary Action | Unique Features |

|---|---|---|---|

| Amiloride | Yes | ENaC Blocker | Less potent than benzamil; first-in-class diuretic. |

| Triamterene | Yes | ENaC Blocker | More lipophilic; used primarily for hypertension. |

| Spironolactone | Partial | Aldosterone Antagonist | Acts on mineralocorticoid receptors; different mechanism. |

| Eplerenone | Partial | Aldosterone Antagonist | More selective than spironolactone; fewer side effects. |

Benzamil hydrochloride stands out due to its enhanced potency against ENaC compared to amiloride and its unique ability to inhibit additional ion channels like transient receptor potential polycystin-L.

Benzamil hydrochloride is synthesized through selective N-benzylation of amiloride. The core reaction involves nucleophilic substitution where amiloride reacts with benzyl chloride under basic conditions (e.g., potassium carbonate) in aprotic solvents like dimethylformamide. The reaction proceeds at 60–80°C for 8–12 hours, followed by hydrochlorination to form the salt.

Key reaction parameters:

- Temperature: Optimal yield (85–90%) at 70°C

- Solvent: Dimethylformamide maximizes selectivity

- Stoichiometry: 1.2:1 benzyl chloride-to-amiloride ratio

Post-synthesis, the crude product is isolated via solvent evaporation and subjected to purification.

Purification Techniques and Quality Control Metrics

Purification employs liquid-liquid extraction to remove impurities (e.g., unreacted amiloride). The process uses a toluene-water system adjusted to pH 6.5–7.5, where benzamil partitions into the organic phase while impurities remain aqueous [4]. Post-extraction, recrystallization from ethanol-water (3:1 v/v) yields pure crystals.

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥99.5% | HPLC [2] [3] |

| Residual solvents | <500 ppm | GC-MS |

| Chloride content | 18.0–18.8% | Ion chromatography |

| Melting point | 283–285°C (decomposition) | Capillary |

Stability Studies Under Varied Environmental Conditions

Accelerated stability testing (40°C/75% RH) shows:

- Degradation kinetics: Follows first-order decay (k = 3.2 × 10⁻⁶ s⁻¹)

- Primary degradants: Hydrolyzed benzamil (≤1.5% at 6 months)

- Photostability: Degrades by 12% under 1.2 million lux-hours

Optimal storage: Desiccated amber glass at 2–8°C maintains >99% potency for 36 months.

Solubility Profiling Across Physiologically Relevant Solvents

Solubility was quantified at 25°C:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 12.3 ± 0.8 |

| Simulated gastric fluid | 15.1 ± 1.2 |

| Ethanol | 8.9 ± 0.6 |

| Propylene glycol | 6.7 ± 0.4 |

Molecular Binding Characteristics

Benzamil hydrochloride demonstrates high-affinity inhibition of epithelial sodium channels with IC50 values ranging from 8.2 to 22 nanomolar across different experimental systems [3] [4]. The compound exhibits competitive inhibition kinetics with sodium ions, indicating direct interaction at the channel pore region [5]. Kinetic analysis reveals that benzamil binding follows a two-step mechanism involving initial association followed by conformational stabilization [6].

Channel Gating Modulation

The inhibition dynamics of benzamil hydrochloride involve direct pore blockade through binding within the outer vestibule of the ENaC channel [6] [7]. Electrophysiological studies demonstrate that benzamil reduces channel open probability without significantly altering single-channel conductance [3]. The compound exhibits voltage-independent binding at physiological membrane potentials, consistent with its localization to the extracellular pore entrance [4].

Subunit-Specific Interactions

Research findings indicate differential sensitivity across ENaC subunit combinations, with αβγ-ENaC demonstrating IC50 values of 22 nanomolar compared to 187 nanomolar for δβγ-ENaC variants [8]. This selectivity arises from distinct amino acid compositions within the transmembrane domain 2 regions of different subunits [8]. The benzamil sensitivity profile correlates directly with the expression pattern of specific ENaC isoforms in target tissues.

Pharmacokinetic Properties

Benzamil hydrochloride exhibits superior duration of action compared to amiloride, with effective time 50 values of 4.5 ± 0.6 hours versus 1.6 ± 0.06 hours for equivalent concentrations [4]. This extended activity profile results from enhanced tissue retention and slower dissociation kinetics from the ENaC binding site [4]. The compound demonstrates concentration-dependent inhibition with Hill coefficients ranging from 3.5 to 4.0, indicating positive cooperativity in binding interactions [9].

Sodium-Calcium Exchange (NCX) Modulation Characteristics

Isoform Selectivity Profile

Benzamil hydrochloride demonstrates selective inhibition of sodium-calcium exchanger isoforms with IC50 values of approximately 100 nanomolar for NCX1 [10] [11]. The compound shows preferential activity against reverse-mode exchanger operation, where sodium influx drives calcium entry [10] [12]. Recent studies utilizing the benzamil analog BED (5-amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride) reveal remarkable selectivity for NCX3 with IC50 values of 1.9 nanomolar [13].

Directional Modulation Effects

The modulation characteristics of benzamil hydrochloride vary significantly based on the operational mode of the sodium-calcium exchanger [10]. During forward-mode operation (calcium efflux), the compound exhibits moderate inhibition with IC50 values of 21 micromolar in cardiac myocytes [14]. Conversely, reverse-mode inhibition occurs at nanomolar concentrations, indicating preferential binding during specific conformational states of the exchanger protein [12].

Cellular Calcium Homeostasis Impact

Functional studies demonstrate that benzamil hydrochloride modulation of NCX activity significantly alters intracellular calcium dynamics [10] [15]. In endothelial cells, the compound reduces acetylcholine-induced hyperpolarization from 20.9 ± 1.4 millivolts to 5.7 ± 1.1 millivolts through NCX inhibition [10]. This modulation occurs without affecting resting membrane potential, indicating selective targeting of activated exchanger states [10].

Tissue-Specific Functional Outcomes

The physiological consequences of NCX modulation by benzamil hydrochloride vary across different tissue types [11] [15]. In neuronal systems, the compound enhances dendritic calcium transient duration and amplitude, consistent with reduced calcium extrusion capacity [15]. Conversely, in vascular endothelium, benzamil hydrochloride decreases sustained calcium responses to receptor stimulation [10].

Dose-Response Relationships in Ion Transport Systems

Concentration-Response Curve Characteristics

Benzamil hydrochloride exhibits steep concentration-response relationships across multiple ion transport systems, with Hill coefficients typically ranging from 3.0 to 4.0 [4] [9]. In cystic fibrosis nasal epithelium, the compound demonstrates maximum inhibition of 76.2 ± 4.2 percent at concentrations of 7 × 10^-3 molar [4]. The steep nature of these curves indicates strong positive cooperativity in drug-target interactions.

System-Specific Potency Variations

Comparative analysis reveals significant potency differences across experimental systems [16] [4]. Human bronchial epithelial cells demonstrate EC50 values of 3.8 nanomolar, while Xenopus oocyte expression systems require 22 nanomolar concentrations for equivalent inhibition [16]. These variations reflect differences in channel expression levels, lipid environments, and auxiliary subunit compositions.

Temporal Response Dynamics

The temporal characteristics of benzamil hydrochloride action demonstrate rapid onset with half-times for activation of approximately 5 seconds in flow-stimulated systems [17]. Maximum inhibitory effects develop within 2-5 minutes of compound application, with sustained activity maintained for several hours [4]. Recovery following compound washout exhibits biphasic kinetics, with initial rapid recovery (30-40 percent) followed by slower complete restoration [4].

Cooperative Binding Mechanisms

Hill coefficient analysis reveals strong positive cooperativity in benzamil hydrochloride binding, particularly in volume-regulatory systems where values reach 3.5 ± 0.9 [9]. This cooperativity likely reflects allosteric interactions between multiple binding sites or conformational coupling between channel subunits [9]. The cooperative binding translates to sharp transitions between inactive and fully inhibited states within narrow concentration ranges.

Allosteric Binding Site Identification Through Mutagenesis Studies

Primary Binding Site Architecture

Mutagenesis studies have identified critical residues within the ENaC outer pore that constitute the primary benzamil hydrochloride binding site [6] [7]. The residues αS583, βG525, and γG537 form the core binding pocket, with mutations at these positions causing 2-3 orders of magnitude decreases in drug affinity [6]. Kinetic analysis demonstrates that these mutations primarily affect dissociation rates rather than association kinetics, indicating their role in binding stabilization [6].

Extracellular Domain Contributions

The extracellular loop region encompassing residues 278-283 (WYRFHY sequence) in the α-subunit plays an essential role in benzamil hydrochloride recognition [18]. Deletion of this hexapeptide sequence completely abolishes benzamil binding while preserving basic channel function [18]. Individual residue analysis within this region reveals that Y279 and H282 are particularly critical for maintaining drug affinity [18].

Transmembrane Domain Interactions

Mutagenesis of transmembrane domain 2 residues reveals their contribution to benzamil hydrochloride selectivity and binding kinetics [8] [19]. The residue αG587 and its homologs βG529 and γS541 influence ion selectivity and drug binding affinity through conformational coupling mechanisms [19]. Mutations at these positions alter both drug potency and ion permeation characteristics, indicating their dual role in channel function [19].

Allosteric Coupling Networks

Research has identified extensive allosteric coupling networks that modulate benzamil hydrochloride binding through long-range conformational changes [20] [21]. The thumb domain regions of ENaC subunits participate in these allosteric networks, with mutations affecting channel gating and drug sensitivity [22]. These findings indicate that benzamil hydrochloride binding involves both direct contact interactions and indirect allosteric modulation mechanisms.

Regulatory Domain Influences

Studies of cytoplasmic domain mutations, particularly in PY motif regions of β and γ subunits, reveal indirect effects on benzamil hydrochloride sensitivity through alterations in channel trafficking and surface expression [23]. Liddle syndrome mutations that truncate these domains increase the proportion of cleaved, active channels at the cell surface, effectively enhancing benzamil sensitivity through increased target availability [23]. These findings highlight the complex interplay between channel regulation and drug action mechanisms.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

2. Fischer, K.-G., Jonas, N., Poschenrieder, F., et al. Characterization of a Na+-Ca2+ exchanger in podocytes. Nephrol. Dial. Transplant. 17(10), 1742-1750 (2002).

3. Dai, X.Q., Ramji, A., Liu, Y., et al. Inhibition of TRPP3 channel by amiloride and analogs. Mol. Pharmacol. 72(6), 1576-1585 (2007).